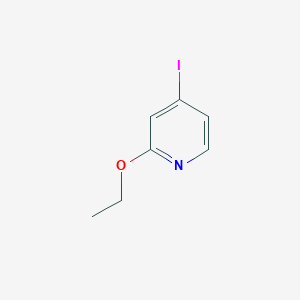

2-Ethoxy-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWDPYTPLHCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735437 | |

| Record name | 2-Ethoxy-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363437-55-1 | |

| Record name | 2-Ethoxy-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and the potential for functionalization at multiple positions make it a privileged structure in drug design.[3][4] 2-Ethoxy-4-iodopyridine (CAS Number: 1363437-55-1) is a strategically designed building block that combines the features of an alkoxy-substituted pyridine with a reactive iodine handle, offering a versatile platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, predicted spectroscopic data, reactivity, and potential applications in the field of drug discovery. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a robust resource for researchers.

Physicochemical Properties of this compound

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for this compound is not extensively published, we can infer its key properties based on its constituent parts: a pyridine ring, an ethoxy group, and an iodine atom.

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| CAS Number | 1363437-55-1 | Unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₇H₈INO | Derived from its chemical structure. |

| Molecular Weight | 249.05 g/mol | Calculated from the atomic weights of its constituent elements.[5] |

| Appearance | Likely a solid at room temperature | 4-Iodopyridine is a solid, and the addition of the ethoxy group may or may not lower the melting point sufficiently to be a liquid. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF). | The pyridine nitrogen and ethoxy group can engage in hydrogen bonding, but the overall molecule is largely nonpolar. Pyridine itself is miscible with water.[6] |

| pKa | The pyridine nitrogen is expected to be a weak base. | The electron-donating ethoxy group at the 2-position would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself. However, the electron-withdrawing iodine at the 4-position would counteract this effect. |

Synthesis of this compound: A Plausible Synthetic Pathway

A likely synthetic route to this compound can be devised based on established methods for the preparation of substituted pyridines.[7] A multi-step synthesis starting from a readily available pyridine derivative is a common strategy.

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Methodology:

-

N-Oxidation of 2-Chloropyridine: 2-Chloropyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield 2-chloropyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

-

Nitration and Etherification: The resulting N-oxide undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution. Subsequent reaction with sodium ethoxide (NaOEt) displaces the chlorine atom at the 2-position to afford 2-ethoxy-4-nitropyridine N-oxide.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This yields 2-ethoxy-4-aminopyridine.

-

Sandmeyer Reaction: The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction. The aminopyridine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt, which is then reacted with potassium iodide to furnish the target compound, this compound.[8]

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group (ethoxy). - Three aromatic protons on the pyridine ring, likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet. The chemical shifts will be influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents. |

| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group. - Five distinct signals in the aromatic region for the pyridine ring carbons. The carbon bearing the iodine atom will likely appear at a lower field (higher ppm) compared to the other carbons. |

| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-O stretching for the ethoxy group. - C-I stretching vibration at a lower frequency. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 249.05. - Characteristic fragmentation patterns, including the loss of the ethoxy group and the iodine atom. |

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its iodo-substituent, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in these transformations.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling:

This reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-ethoxy-4-arylpyridines.[12][13]

Experimental Protocol (General):

-

To a reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between this compound and a terminal alkyne.[14][15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol (General):

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

The terminal alkyne (1.1-1.5 equiv) is added, and the reaction is stirred at room temperature or with gentle heating until completion.

-

Work-up and purification are performed similarly to the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination:

This reaction allows for the formation of a carbon-nitrogen bond, providing access to a variety of substituted aminopyridines.[17][18][19] this compound can be reacted with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).

-

A dry, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction is heated (typically 80-120 °C) with stirring until the reaction is complete.

-

After cooling, the reaction mixture is quenched, extracted, and the product is purified by chromatography.

Applications in Drug Discovery

Substituted pyridines are integral to the development of new therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3][20] The 2-ethoxy-4-substituted pyridine motif, accessible from this compound, can serve as a core scaffold for the generation of libraries of compounds for high-throughput screening and lead optimization.

The ability to introduce diverse functionality at the 4-position through robust cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of a given pharmacophore. The ethoxy group at the 2-position can influence the molecule's metabolic stability and lipophilicity, which are critical parameters in drug design.[21]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific data on this compound is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be established through the analysis of analogous structures and fundamental chemical principles. Its strategic design, featuring a reactive iodine handle, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the efficient construction of complex, substituted pyridine derivatives with significant potential in drug discovery and development.

References

- Abell, A. D. (Ed.). (2012). Advances in Heterocyclic Chemistry (Vol. 105). Academic Press.

- Mishra, R., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(10), 1637-1665.

-

PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

- Nakano, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23465.

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. Retrieved from [Link]

- Kumar, P., et al. (2013). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Bioorganic & Medicinal Chemistry Letters, 23(17), 4861-4864.

-

American Chemical Society. (2022, November 21). 2 approaches to new pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Ethoxypyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

-

MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. Retrieved from [Link]

- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.

-

National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

- A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To Nucleophiles. (2019). Organic Chemistry Research, 5(1), 73-79.

-

ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. chemscene.com [chemscene.com]

- 6. chempanda.com [chempanda.com]

- 7. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 8. chempanda.com [chempanda.com]

- 9. Pyridine, 2-ethoxy- [webbook.nist.gov]

- 10. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 21. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-4-iodopyridine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of an ethoxy group at the 2-position and an iodine atom at the 4-position imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex and potentially bioactive compounds. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the iodine atom serves as a valuable synthetic handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed plausible synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, absorption, and formulation. While experimental data for this compound is not extensively available in public literature, a combination of information from suppliers and predictive modeling provides a reliable profile.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈INO | |

| Molecular Weight | 249.05 g/mol | |

| CAS Number | 1363437-55-1 | |

| Appearance | Predicted: Off-white to pale yellow solid | Based on related iodopyridine structures. |

| Melting Point | Predicted: 55-65 °C | Estimation based on related 2-alkoxy and 4-iodopyridine derivatives. |

| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | ACD/Labs Percepta Platform Prediction[1] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water. | Based on the structure having both polar (pyridine nitrogen) and non-polar (ethoxy and iodo) groups. |

| pKa | Predicted: ~3.5-4.5 (for the pyridinium ion) | Estimation based on the electron-withdrawing effects of the iodo and ethoxy groups on the pyridine ring. |

Synthesis of this compound: A Plausible Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A logical and field-proven strategy involves the synthesis of a 2-alkoxypyridine followed by iodination. The following protocol is a detailed, plausible method derived from established procedures for the synthesis of related 2-alkoxy-4-halopyridines.

Synthetic Workflow Diagram```dot

Caption: Workflow for the structural elucidation of this compound.

Applications in Drug Discovery and Development

Substituted pyridines are privileged scaffolds in medicinal chemistry, and this compound is a valuable intermediate for the synthesis of novel drug candidates. The iodine atom at the 4-position is particularly useful for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile formation of C-C, C-N, and C-O bonds, enabling the exploration of a wide chemical space around the pyridine core.

The 2-ethoxy group can modulate the pharmacokinetic properties of a molecule, potentially improving its metabolic stability and oral bioavailability. The strategic placement of substituents on the pyridine ring is a key strategy in the design of inhibitors for various enzyme targets, including kinases, which are implicated in a range of diseases such as cancer and inflammation. The unique electronic properties of the this compound scaffold make it an attractive starting point for the development of targeted therapies.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its key physical properties, a detailed plausible synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. The strategic combination of an ethoxy group and a synthetically versatile iodine atom on the pyridine scaffold makes this compound a highly attractive starting material for the development of novel therapeutic agents. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

References

- Google Patents.

-

Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.[Link]

-

ACD/Labs. ACD/Percepta Platform.[Link]

-

NMRDB.org. Predict 1H and 13C NMR spectra.[Link]

-

Cheminfo. IR spectra prediction.[Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software.[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethoxy-4-iodopyridine

Preamble: The Pursuit of Empirical Data

In the landscape of drug discovery and materials science, precision and empirical validation are the cornerstones of credible research. As a Senior Application Scientist, my primary directive is to furnish technical guidance that is not only comprehensive but also grounded in verifiable, experimental data. The subject of this guide, 2-Ethoxy-4-iodopyridine, is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. A critical aspect of its characterization lies in the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a powerful technique for elucidating molecular structure.

Despite a thorough and multi-faceted search of scientific literature, spectral databases, and chemical supplier information, specific, experimentally-derived ¹H NMR data for this compound—including assigned chemical shifts (δ), coupling constants (J), and signal multiplicities—could not be located. To proceed with the creation of this guide in the absence of such foundational data would necessitate reliance on theoretical predictions and analogies to similar structures. While predictive tools are valuable in modern chemistry, they do not substitute for empirical evidence.[1][2]

Therefore, in upholding the principles of scientific integrity and trustworthiness, this document will adopt a different, yet equally instructive, approach. Instead of presenting a speculative analysis of a non-verified spectrum, this guide will provide a comprehensive framework for predicting and interpreting the ¹H NMR spectrum of this compound, grounded in the established principles of NMR spectroscopy and supported by data from analogous compounds. This methodology will equip researchers with the necessary tools to confidently analyze the experimental spectrum once it is acquired.

Theoretical Framework for Spectral Prediction

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethoxy group and the pyridine ring. The chemical shifts of these protons are influenced by the electronic environment, which is a composite of inductive and resonance effects from the substituents.

The Ethoxy Group Protons (-O-CH₂-CH₃)

The ethoxy group will give rise to two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

-

Methylene Protons (-CH₂-): These protons are directly attached to an oxygen atom, which is strongly electronegative. This deshielding effect will cause their signal to appear downfield, typically in the range of δ 4.0-4.5 ppm . The signal will be split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).

-

Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore appear more upfield, generally in the range of δ 1.2-1.5 ppm . The signal will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

The Pyridine Ring Protons

The pyridine ring of this compound has three aromatic protons at positions 3, 5, and 6. Their chemical shifts are influenced by the electron-donating ethoxy group at position 2 and the electron-withdrawing iodine atom at position 4.

-

H-6: This proton is adjacent to the nitrogen atom, which is electronegative and deshielding. The ethoxy group at the ortho position (C-2) is electron-donating, which would typically cause an upfield shift. However, the proximity to the nitrogen atom is a dominant factor. Therefore, the signal for H-6 is expected to be the most downfield of the ring protons, likely in the region of δ 8.0-8.3 ppm . It will be split by H-5, appearing as a doublet.

-

H-3: This proton is ortho to the electron-donating ethoxy group and meta to the iodine atom. The strong shielding effect of the adjacent ethoxy group will cause a significant upfield shift. The signal for H-3 is predicted to be in the range of δ 6.5-6.8 ppm . It will be split by H-5, appearing as a doublet of doublets (or a more complex multiplet depending on the coupling constants).

-

H-5: This proton is meta to the ethoxy group and ortho to the iodine atom. The deshielding effect of the adjacent iodine and the lesser shielding from the meta-ethoxy group will place its signal intermediate to H-3 and H-6, likely in the range of δ 7.2-7.5 ppm . It will be split by both H-3 and H-6, appearing as a doublet of doublets.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. It is crucial to reiterate that these are estimated values based on established chemical shift ranges and substituent effects in related pyridine derivatives.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.0 - 8.3 | Doublet (d) | J5,6 ≈ 5-6 |

| H-5 | 7.2 - 7.5 | Doublet of Doublets (dd) | J5,6 ≈ 5-6, J3,5 ≈ 1-2 |

| H-3 | 6.5 - 6.8 | Doublet (d) | J3,5 ≈ 1-2 |

| -O-CH₂- | 4.0 - 4.5 | Quartet (q) | J ≈ 7 |

| -CH₃ | 1.2 - 1.5 | Triplet (t) | J ≈ 7 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Analyte: this compound (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), 0.5-0.7 mL. The choice of solvent can influence chemical shifts.[5]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm for chemical shift referencing.

-

Procedure:

-

Accurately weigh the analyte and dissolve it in the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumental Parameters (400 MHz Spectrometer)

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).

-

Spectral Width: 0-12 ppm.

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants.

Visualizing Spin-Spin Coupling

The following diagram, rendered in Graphviz (DOT language), illustrates the predicted spin-spin coupling relationships between the protons in this compound. This visualization provides a clear map of the proton connectivity within the molecule.

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

Concluding Remarks and a Call for Empirical Data

This guide has provided a comprehensive theoretical framework for understanding and predicting the ¹H NMR spectrum of this compound. The methodologies and predicted data herein serve as a robust starting point for researchers. However, the advancement of science relies on the generation and dissemination of empirical data. It is our hope that this guide will encourage and facilitate the acquisition and publication of the experimental ¹H NMR spectrum of this compound, which will undoubtedly be a valuable contribution to the chemical and pharmaceutical research communities.

References

-

Spin-spin coupling constants of 13C-1H and 1H- 1H in 4-substituted pyridines. (2025). ResearchGate. Retrieved from [Link]

- Katritzky, A. R., & Lagowski, J. M. (1975). Coupling constants in N‐substituted pyridines and their relation with electronegativity. Magnetic Resonance in Chemistry, 7(11), 569-571.

-

THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Retrieved from [Link]

- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. The Journal of Chemical Physics, 46(4), 1521-1524.

- Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(10), 735-742.

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy and Simulation. (n.d.). University of Zurich. Retrieved from [Link]

-

Chemical shifts. (n.d.). University of Cambridge. Retrieved from [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

-

What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Ch 13 - Aromatic H. (n.d.). University of Calgary. Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved from [Link]

-

Demos > Simulate NMR and MS. (n.d.). ChemDoodle Web Components. Retrieved from [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. (n.d.). White Rose eTheses Online. Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

-

Simulate and predict NMR spectra. (n.d.). nmrdb.org. Retrieved from [Link]

-

1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. (n.d.). ResearchGate. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, Pyridine-d5, simulated) (NP0043837). (n.d.). NP-MRD. Retrieved from [Link]

-

2-Phenoxypyridine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

nightshift: A Python program for plotting simulated NMR spectra from assigned chemical shifts from the Biological Magnetic Resonance Data Bank. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Ethoxy-4-iodopyridine

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Ethoxy-4-iodopyridine. In the absence of directly published experimental data for this specific compound, this document outlines a robust predictive methodology based on established principles of NMR spectroscopy and empirical data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis.

Foundational Principles: ¹³C NMR Spectroscopy of Pyridine Derivatives

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of organic molecules. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of neighboring atoms and functional groups.[1][2][3]

In the case of substituted pyridines, the nitrogen heteroatom and the attached substituents significantly perturb the electron distribution within the aromatic ring, leading to characteristic changes in the ¹³C chemical shifts.[4][5][6] The electronegativity of the nitrogen atom generally deshields the adjacent α-carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected. Substituents further modulate these shifts based on their electron-donating or electron-withdrawing properties.

Predictive Analysis of ¹³C NMR Chemical Shifts for this compound

Due to the lack of a publicly available experimental spectrum for this compound, we can predict the chemical shifts by analyzing the substituent effects of the ethoxy and iodo groups on the pyridine ring. This is achieved by using the known ¹³C NMR data of pyridine as a baseline and applying additive substituent chemical shift (SCS) effects derived from 2-alkoxypyridines and 4-iodopyridine.

Molecular Structure and Carbon Numbering

The structure of this compound with the standard IUPAC numbering for the pyridine ring is presented below. The ethoxy group carbons are designated as Cα' and Cβ'.

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are derived from a composite analysis of experimental data for 2-methoxypyridine and 4-iodopyridine.[7][8] The ethoxy group is expected to have a very similar electronic effect to the methoxy group on the pyridine ring carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~163 | The ethoxy group at the C2 position is strongly electron-donating through resonance, causing significant deshielding. |

| C3 | ~110 | Influenced by the electron-donating ethoxy group at the adjacent C2 position, leading to increased shielding. |

| C4 | ~85 | The iodine atom's primary effect at the ipso-carbon is strong shielding due to the "heavy atom effect". |

| C5 | ~140 | Deshielded due to the combined electron-withdrawing inductive effects of the nitrogen and iodine atoms. |

| C6 | ~150 | Deshielded by the adjacent electronegative nitrogen atom. |

| Cα' (-OCH₂-) | ~62 | Typical chemical shift for an sp³ carbon attached to an oxygen atom. |

| Cβ' (-CH₃) | ~15 | Typical chemical shift for a terminal methyl group in an ethyl chain. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To empirically validate the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum of this compound is recommended.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution : Gently agitate the vial to ensure the complete dissolution of the sample.

-

Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping and Labeling : Securely cap the NMR tube and label it with the sample's identity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[9][10]

-

Instrument Tuning : Tune and match the NMR probe for the ¹³C frequency.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10]

-

Temperature : 298 K.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction : Phase the resulting spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing : Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) or to an internal standard such as tetramethylsilane (TMS) (δ = 0.00 ppm).

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for this compound based on established substituent effects. The provided experimental protocol offers a standardized method for obtaining empirical data to confirm these predictions. The interplay of the electron-donating ethoxy group and the halogen's heavy atom effect creates a distinct substitution pattern that can be rationalized through fundamental NMR principles. This predictive and methodological framework serves as a valuable resource for the structural characterization of this and related heterocyclic compounds.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Tomasik, P., & Woszczyk, A. (1978). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular and Biomolecular Spectroscopy. [Link]

-

PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

OSTI. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Retrieved from [Link]

-

myExperiment. (2012). 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

13C NMR.pdf. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for synthesizing 2 ethoxy pyridines.

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethoxy-4,6-bis(phenylamino)-1,3,5-triazine - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. users.wfu.edu [users.wfu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

mass spectrometry of 2-Ethoxy-4-iodopyridine

An In-Depth Technical Guide to the Mass Spectrometry of 2-Ethoxy-4-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a crucial heterocyclic building block in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind analytical choices, from ionization source selection to the prediction of complex fragmentation pathways. We present a detailed, field-proven protocol for analysis via Electrospray Ionization-Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS), grounded in authoritative principles of ion chemistry. This guide is designed to equip researchers with the expertise to develop robust analytical methods, interpret the resulting spectra with confidence, and validate the structure and purity of this important synthetic intermediate.

Introduction: The Analytical Imperative for this compound

This compound is a highly functionalized pyridine derivative. Its structure incorporates three key features relevant to mass spectrometric analysis: a basic pyridine nitrogen, an ethoxy substituent, and an iodine atom. This combination makes it a versatile intermediate in synthetic chemistry, particularly in cross-coupling reactions where the iodo-group serves as an efficient leaving group. For any researcher utilizing this compound, unequivocal structural confirmation and purity assessment are paramount. Mass spectrometry provides an unparalleled combination of sensitivity and specificity, making it the definitive tool for this purpose. This guide will explore the mass spectrometric analysis of this molecule, focusing on the soft-ionization technique of ESI-MS, which is ideally suited for compounds of this nature.

Part 1: Core Analytical Strategy & Ionization Source Selection

The first and most critical decision in developing a mass spectrometry method is the choice of ionization technique. This choice is dictated by the physicochemical properties of the analyte and the analytical goal.

Expert Rationale: Electrospray Ionization (ESI) as the Method of Choice

For this compound, Electrospray Ionization (ESI) is the superior choice over harsher methods like Electron Ionization (EI). Here's the causality:

-

Analyte Basicity: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a Brønsted-Lowry base. In the slightly acidic mobile phases typically used for ESI (e.g., containing 0.1% formic acid), this nitrogen is readily protonated. This facile protonation leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion observed in the full scan (MS1) spectrum.

-

Soft Ionization for Intact Molecules: ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[1] This is crucial as it ensures the parent molecule does not prematurely fragment, allowing for the unambiguous determination of its molecular weight. In contrast, EI is a high-energy technique that would cause extensive and often uninterpretable fragmentation, likely preventing the observation of the molecular ion altogether.[2]

-

LC-MS Compatibility: ESI serves as the natural interface between liquid chromatography (LC) and mass spectrometry.[3] This allows for the analysis of this compound not only via direct infusion but also as part of a more complex mixture, enabling simultaneous separation and identification.

A Critical Caveat: In-Source Deiodination

A noteworthy phenomenon when analyzing iodinated aromatic compounds with ESI-MS is the potential for in-source deiodination (the loss of the iodine atom). Research has shown that this reaction can be induced by certain mobile phase additives, particularly formic acid, and is dependent on the ESI capillary voltage.[4] While this can complicate spectral interpretation, it also provides a diagnostic clue. Acetic acid or ammonium acetate are less likely to induce this reaction.[4] Therefore, a self-validating protocol might involve analyzing the compound with two different mobile phase modifiers to see if the deiodination product appears, thus confirming the presence of the iodo-substituent.

Part 2: High-Resolution Mass Spectrum (MS1) Analysis

The MS1 spectrum provides the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended.

Predicting the Protonated Molecule [M+H]⁺ and Isotopic Pattern

The primary goal of the MS1 experiment is to detect the [M+H]⁺ ion. By calculating its theoretical exact mass and comparing it to the experimentally observed mass, we can confirm the elemental formula with high confidence.

Iodine is monoisotopic (100% ¹²⁷I), which simplifies the isotopic pattern compared to compounds containing chlorine or bromine.[5] The primary contributions to the M+1 peak will arise from the natural abundance of ¹³C.

Table 1: Physicochemical & Predicted Mass Spectrometry Data for this compound

| Property | Value | Justification / Reference |

|---|---|---|

| Molecular Formula | C₇H₈INO | Based on chemical structure. |

| Average Molecular Weight | 249.05 g/mol | Sum of average atomic weights. |

| Monoisotopic Mass | 248.9647 u | Calculated using monoisotopic masses (C=12.0000, H=1.0078, I=126.9045, N=14.0031, O=15.9949). |

| Predicted [M+H]⁺ (Monoisotopic) | 249.9725 m/z | Calculated as (Monoisotopic Mass + Mass of H⁺). This is the primary target ion in positive mode ESI. |

| Predicted [M+Na]⁺ (Monoisotopic) | 271.9544 m/z | Potential sodium adduct, common in ESI. |

| Predicted [M-I+H]⁺ (Deiodination) | 122.0606 m/z | Potential in-source fragment, especially with formic acid.[4] |

Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

While the MS1 spectrum confirms what the molecule is, tandem mass spectrometry (MS/MS) reveals how it is constructed. In an MS/MS experiment, the [M+H]⁺ parent ion (m/z 249.97) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of protonated this compound is expected to proceed through several logical pathways governed by bond strengths and the stability of the resulting fragments.[6] The proton is likely localized on the basic pyridine nitrogen, influencing the fragmentation cascade.

Proposed Fragmentation Pathways for [C₇H₉INO]⁺ (m/z 249.97)

-

Loss of Ethylene (Neutral Loss of 28.03 Da): This is a classic fragmentation pathway for ethoxy-substituted aromatics and ethers. It proceeds via a rearrangement to expel a stable, neutral ethylene molecule, resulting in the 4-iodo-2-hydroxypyridinium ion.

-

Loss of Iodine Radical (Loss of 126.90 Da): The Carbon-Iodine bond is relatively weak and prone to cleavage. Homolytic cleavage would result in the loss of an iodine radical, although heterolytic cleavage to lose I⁻ is also possible, leaving a cation. The loss of neutral iodine atom is also a possibility.

-

Loss of the Entire Ethoxy Group (Neutral Loss of 45.06 Da): Cleavage of the C-O bond can result in the loss of an ethoxy radical.

-

Consecutive Fragmentations: The initial fragment ions can undergo further fragmentation. For example, the ion resulting from ethylene loss (m/z 221.94) could subsequently lose the iodine atom or carbon monoxide.

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Part 4: Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step protocol for the LC-MS analysis of this compound.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol.

-

From the stock, prepare a working solution at a final concentration of 1-10 µg/mL by diluting with the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Acetic Acid (to minimize deiodination).[4]

-

Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

-

Gradient: Start with a 5-minute hold at 5% B, then ramp to 95% B over 10 minutes. Hold for 2 minutes before re-equilibrating.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

Table 2: Recommended High-Resolution Mass Spectrometer Parameters (ESI+)

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimize for stable spray and maximum ion signal. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates desolvation of droplets.[3] |

| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation. |

| Nebulizer Pressure | 35 - 45 psi | Assists in forming a fine aerosol. |

| MS1 Scan Range | 100 - 500 m/z | Covers the parent ion and expected fragments. |

| MS/MS Collision Energy | 10 - 40 eV (Ramped) | A ramped energy ensures capture of both low-energy and high-energy fragments. |

Part 5: Data Interpretation and Conclusion

A successful analysis will yield a cohesive dataset that validates the structure of this compound:

-

Chromatographic Peak: A sharp, symmetrical peak in the chromatogram at a specific retention time.

-

MS1 Spectrum: The mass spectrum corresponding to the chromatographic peak should show an intense ion with an m/z of 249.9725 (within a 5 ppm mass accuracy). The isotopic pattern should match the theoretical pattern for C₇H₉INO⁺.

-

MS/MS Spectrum: The fragmentation spectrum for the ion at m/z 249.97 should contain the diagnostic fragment ions predicted in Part 3, such as m/z 221.94 (loss of ethylene) and m/z 122.06 (loss of iodine).

The mass spectrometric analysis of this compound is most effectively performed using ESI-MS in positive ion mode. This approach provides unambiguous molecular weight confirmation through high-resolution MS1 analysis and detailed structural verification via MS/MS fragmentation. By understanding the underlying chemical principles—such as the analyte's basicity and the characteristic fragmentation patterns of its functional groups—researchers can develop robust, self-validating methods. Careful consideration of mobile phase composition is crucial to manage potential in-source reactions like deiodination.[4] The integrated workflow presented in this guide provides a reliable framework for the confident identification and characterization of this important synthetic building block.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide.

-

Pittenauer, E., & Allmaier, G. (2009). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 44(6), 899-911. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Jäntti, S., & Kostiainen, R. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(3), 446-453. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. Retrieved from [Link]

-

Zhang, H., et al. (2022). Discovery of a New Rosamicin Derivative from Endophytic Micromonospora rosaria FoRo54 Using Genome Mining Technology. Molecules, 27(15), 4995. Available from: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Demets, R., & North, M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1572-1594. Available from: [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation.

- BenchChem. (n.d.). Mass Spectrometry Analysis of 2-Ethoxy-4,6-dihydroxypyrimidine and its Derivatives: A Comparative Guide.

- BenchChem. (n.d.). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 2-Ethoxy-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures through various cross-coupling reactions. However, the successful application of this valuable intermediate is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage protocols. This guide, grounded in established principles of chemical stability and drawing parallels with structurally similar compounds, provides a comprehensive framework for maintaining the integrity of this compound.

Core Stability Considerations: A Proactive Approach

While specific degradation studies on this compound are not extensively documented in publicly available literature, a proactive approach to its handling and storage can be adopted based on the known behavior of analogous iodinated and pyridine-containing compounds. The primary stability concerns revolve around sensitivity to light, air, and temperature.

A closely related compound, 2-Bromo-4-iodopyridine, is known to be sensitive to both light and air, necessitating storage in a dark environment under an inert atmosphere.[1] Iodinated aromatic compounds, in general, are susceptible to light-induced degradation, which can lead to discoloration and the formation of impurities.[1] Furthermore, the pyridine ring system can be susceptible to oxidation, particularly when activated by electron-donating groups like the ethoxy substituent.

Based on these principles, it is prudent to handle this compound with the assumption that it is a light- and air-sensitive compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on best practices for similar sensitive reagents and aim to mitigate potential degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. Some suppliers of similar iodinated pyridines recommend storage at <-15°C.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich pyridine ring.[1] |

| Light | Amber vial or light-blocking container | Minimizes light-induced degradation, a common issue with iodinated compounds.[1] |

| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants. |

| Handling | In a well-ventilated area, away from ignition sources.[3] | General safety precaution for handling chemical reagents. |

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing effective stabilization strategies. For this compound, several degradation pathways can be hypothesized based on its structure and the known chemistry of pyridine derivatives.

One potential pathway involves the cleavage of the carbon-iodine bond, which can be initiated by light or heat. This could lead to the formation of radical species and subsequent dimerization or reaction with solvents. Another possibility is the oxidation of the pyridine ring, potentially leading to N-oxide formation or ring-opening products. Hydrolysis of the ethoxy group under acidic or basic conditions could also occur, yielding the corresponding hydroxypyridine derivative.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a framework for such an investigation.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, light, and humidity) over a defined period.

Materials:

-

This compound (high purity)

-

Amber and clear glass vials with PTFE-lined screw caps

-

Controlled environment chambers (for temperature and humidity)

-

Light source (e.g., UV lamp)

-

Inert gas (Argon or Nitrogen)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water)

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Accurately weigh a predetermined amount of this compound into multiple amber and clear vials.

-

For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

-

Storage Conditions:

-

Control: Store a set of samples in amber vials at the recommended storage temperature (2-8 °C) under an inert atmosphere.

-

Elevated Temperature: Store samples in amber vials at elevated temperatures (e.g., 25 °C, 40 °C).

-

Light Exposure: Store samples in clear vials at ambient temperature, exposed to a controlled light source.

-

Humidity: Store samples in amber vials in a high-humidity environment (e.g., 75% RH) at an elevated temperature (e.g., 40 °C).

-

-

Time Points:

-

Analyze samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

-

Analytical Method:

-

Develop and validate an HPLC method to quantify the purity of this compound and detect any degradation products.

-

At each time point, dissolve a sample from each storage condition in a suitable solvent and analyze by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point for each condition.

-

Identify and, if possible, quantify any significant degradation products.

-

Plot the purity of this compound as a function of time for each condition to determine the degradation rate.

-

This experimental design will provide valuable data to establish optimal storage conditions and predict the shelf-life of this compound in a research or development setting.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent structural features suggest a susceptibility to degradation if not handled and stored correctly. By adopting the proactive measures outlined in this guide—namely, refrigerated storage under an inert atmosphere and protection from light—researchers can significantly mitigate the risk of decomposition. For critical applications, a well-designed stability study is the most robust method for ensuring the long-term integrity and reliability of this important chemical building block.

References

- US Patent US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents.

-

2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem. Available at: [Link]

-

MSDS of 2-fluoro-4-iodo-6-methoxypyridine. Available at: [Link]

- CN Patent CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. Available at: [Link]

-

4-Hydroxypyridine Degradation Pathway - Eawag-BBD. Available at: [Link]

-

Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation - MDPI. Available at: [Link]

-

Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System - MDPI. Available at: [Link]

-

A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Available at: [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]

- CN Patent CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.

-

Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. Available at: [Link]

-

Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

solubility of 2-Ethoxy-4-iodopyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethoxy-4-iodopyridine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful downstream applications. Among these properties, solubility is a critical determinant for formulation development, reaction kinetics, purification strategies, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.

While extensive quantitative solubility data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental workflow for its determination, and provide insights into the interpretation of the resulting data. This guide is designed to be a practical resource, enabling you to generate reliable and reproducible solubility profiles for your specific research needs.

Physicochemical Properties of this compound

To make informed predictions about the solubility of this compound, it is essential to first understand its key physicochemical properties.

-

Molecular Structure: this compound is a substituted pyridine ring, featuring an ethoxy group at the 2-position and an iodine atom at the 4-position.

-

Molecular Formula: C₇H₈INO

-

Molecular Weight: 249.05 g/mol

-

Predicted Polarity: The presence of the electronegative nitrogen and oxygen atoms, along with the polarizable iodine atom, suggests that the molecule possesses a moderate degree of polarity. Its structure allows for potential dipole-dipole interactions and hydrogen bonding (via the nitrogen and oxygen atoms). However, the presence of the ethyl group and the aromatic ring also introduces some nonpolar character.

Based on these properties, it can be hypothesized that this compound will exhibit preferential solubility in moderately polar to polar organic solvents. Its solubility in nonpolar solvents, such as hexanes, is expected to be limited.

A Systematic Approach to Solubility Determination

A systematic and well-controlled experimental approach is crucial for obtaining accurate and reliable solubility data. The following sections outline a recommended workflow, from solvent selection to data analysis.

Solvent Selection Strategy

The choice of solvents for solubility screening should cover a range of polarities and chemical functionalities to build a comprehensive solubility profile. The following table provides a suggested list of solvents, categorized by their properties.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Non-Polar | n-Hexane, Cyclohexane, Toluene | Establishes a baseline for solubility in hydrocarbon environments. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Commonly used in organic synthesis and purification; probes dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole interactions; capable of dissolving a wide range of compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Capable of hydrogen bonding; relevant for purification and formulation. |

Experimental Workflow for Solubility Determination

The following diagram, rendered in DOT language, illustrates a robust and validated workflow for determining the solubility of a compound like this compound.

Caption: A validated workflow for the experimental determination of solubility.

Detailed Experimental Protocol: Isothermal Equilibrium Method

This protocol describes the determination of solubility using the isothermal equilibrium method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is considered a gold standard for its accuracy and reproducibility.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add a pre-weighed amount of each selected organic solvent (e.g., 2 mL).

-

Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial to ensure a saturated solution is achieved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining particulate matter.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-

Mass Balance: As a quality control measure, the undissolved solid can be dried and weighed to perform a mass balance calculation.

-

Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.

-

Reproducibility: The experiment should be performed in triplicate to assess the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for recording and reporting your findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| n-Hexane | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Tetrahydrofuran | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Dimethylformamide | 25 | |||

| Dimethyl Sulfoxide | 25 | |||

| Water | 25 |

Interpretation of Results:

The solubility profile obtained from these experiments will provide valuable insights into the intermolecular forces that govern the dissolution of this compound.

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF) would suggest that dipole-dipole interactions are a primary driver of solvation.

-

Good solubility in polar protic solvents (e.g., methanol, ethanol) would indicate the importance of hydrogen bonding.

-